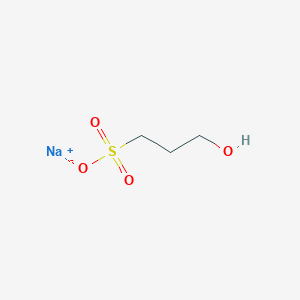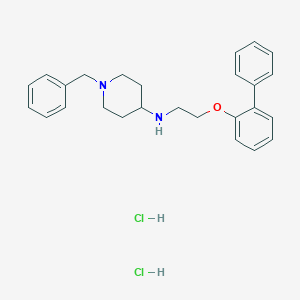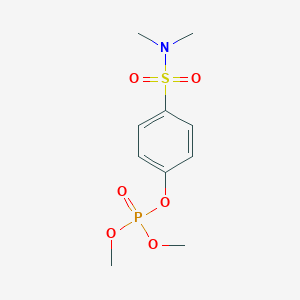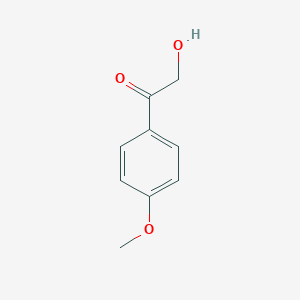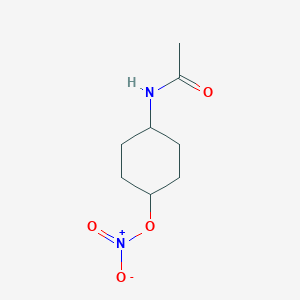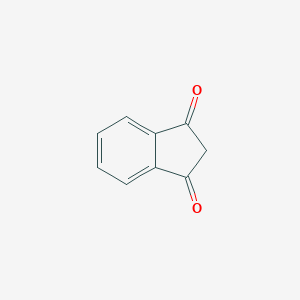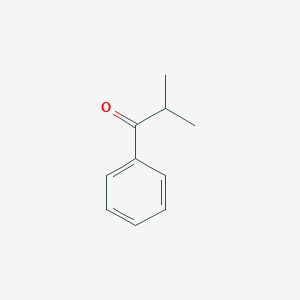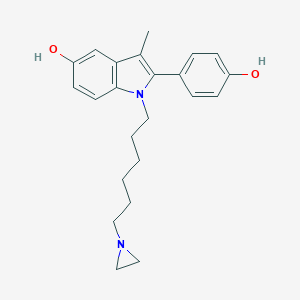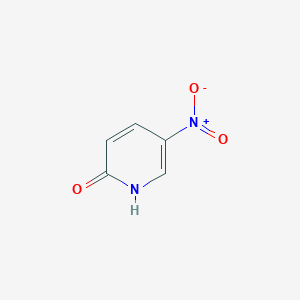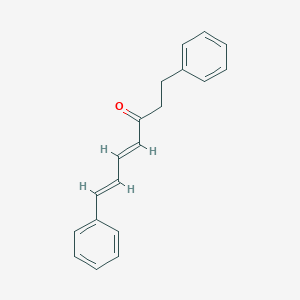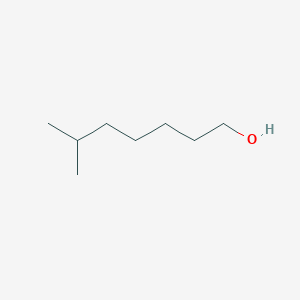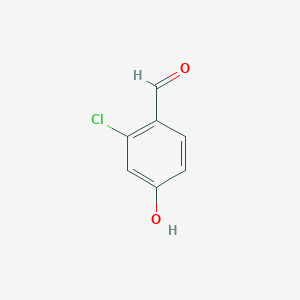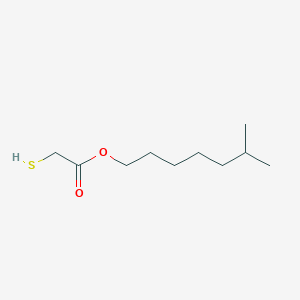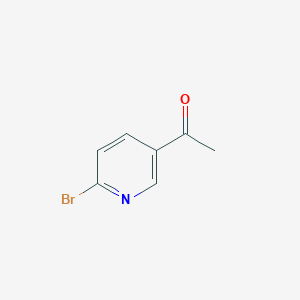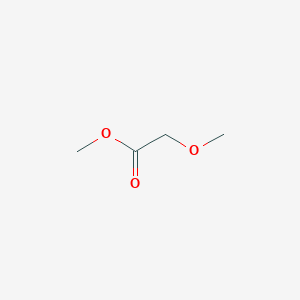
甲氧基乙酸甲酯
概述
描述
Methyl methoxyacetate, also known as methoxyacetic acid methyl ester, is an organic compound with the molecular formula CH₃OCH₂COOCH₃. It is a colorless liquid with a mild, pleasant odor. This compound is significant in various industrial applications, including its use as a gasoline and diesel fuel additive .
科学研究应用
Methyl methoxyacetate has diverse applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving esterification reactions.
Medicine: It is utilized in the synthesis of pharmaceutical compounds, including certain drugs and active pharmaceutical ingredients.
作用机制
Target of Action
Methyl methoxyacetate (MMAc) is a significant chemical product . It is primarily used as a gasoline and diesel fuel additive . It is also used as an intermediate in the production of pharmaceuticals, pesticides, and dyes .
Biochemical Pathways
Mmac is known to be involved in the carbonylation process of dmm
Pharmacokinetics
It is known that mmac is a volatile compound with a boiling point of 131℃ , which may influence its absorption and distribution in the body.
Result of Action
The primary result of MMAc’s action is the production of a gasoline and diesel fuel additive . This additive can improve the performance and efficiency of these fuels. In the pharmaceutical, pesticide, and dye industries, MMAc serves as an important intermediate compound .
Action Environment
The action of MMAc is influenced by several environmental factors. For instance, the carbonylation process of DMM to produce MMAc is affected by factors such as the source of DMM, reaction temperature, water content, pretreatment temperature, reaction pressure and time, and the ratio of CO to DMM . These factors can significantly influence the yield and selectivity of MMAc .
安全和危害
MMAc is a flammable liquid and vapor . It causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, using only non-sparking tools, taking precautionary measures against static discharge, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
生化分析
Biochemical Properties
Methyl methoxyacetate interacts with various enzymes and proteins in biochemical reactions. It is used in the preparation of 4-hydroxy-2-mercapto-5-methoxypyrimidine
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl methoxyacetate can change over time. For instance, the conversion of dimethoxymethane (DMM) was 99.98% with 50.66% selectivity of Methyl methoxyacetate at 393 K, 6.0 MPa reaction pressure, with the ratio of CO to DMM of only 1.97/1
准备方法
Synthetic Routes and Reaction Conditions: Methyl methoxyacetate can be synthesized through several methods:
Carbonylation Method: This involves the carbonylation of dimethoxymethane using carbon monoxide.
Substitution Method: Sodium methoxide and chloroacetic acid are used to synthesize methoxyacetic acid, which is then esterified with methanol to produce methyl methoxyacetate.
Oxidation Method: Ethylene glycol monomethyl ether is oxidized to obtain methoxyacetic acid, which is subsequently esterified to yield methyl methoxyacetate.
Industrial Production Methods: The industrial production of methyl methoxyacetate primarily involves the carbonylation of dimethoxymethane. This process is highly efficient, with a conversion rate of 99.98% and a selectivity of 50.66% under optimal conditions . The reaction is conducted at a temperature of 393 K and a pressure of 6.0 MPa, with a CO to dimethoxymethane ratio of 1.97:1 .
化学反应分析
Methyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce methoxyacetic acid.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Esterification: It can be esterified with different alcohols to form various esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed.
Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Major Products:
Oxidation: Methoxyacetic acid.
Reduction: Methanol and other alcohols.
Substitution: Various substituted esters.
Esterification: Different esters depending on the alcohol used.
相似化合物的比较
Methyl methoxyacetate can be compared with other similar compounds such as:
Ethyl methoxyacetate: Similar in structure but with an ethyl group instead of a methyl group. It has slightly different physical properties and reactivity.
Methyl acetate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methoxyacetic acid: The acid form of methyl methoxyacetate, which is more reactive in acid-base reactions.
Uniqueness: Methyl methoxyacetate’s unique combination of a methoxy group and an ester functional group makes it particularly versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler esters like methyl acetate .
属性
IUPAC Name |
methyl 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-6-3-4(5)7-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMHDGWGLNLHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074608 | |
| Record name | Acetic acid, 2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Acetic acid, 2-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl methoxyacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6290-49-9 | |
| Record name | Methyl methoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl methoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl methoxyacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl methoxyacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl methoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL METHOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N960NQ69LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing methyl methoxyacetate?
A1: Several methods have been explored for MMAc synthesis, with carbonylation reactions emerging as a prominent route:
- Carbonylation of Dimethoxymethane (DMM): This vapor-phase reaction utilizes acidic zeolites, such as Faujasite (FAU), under relatively mild conditions (3 atm CO pressure) to achieve high selectivity towards MMAc [, , , ].
- Liquid-phase Carbonylation of DMM: This method employs heteropoly acids (HPAs) as catalysts and requires higher CO pressures to dissolve the gas in the liquid phase [, ].
- Formaldehyde Carbonylation: This method, once used commercially, requires high CO pressures and often suffers from low selectivity due to competing Cannizzaro disproportionation reactions [].
Q2: What factors influence the selectivity of dimethoxymethane carbonylation towards MMAc?
A2: Research indicates that several factors can impact the selectivity of DMM carbonylation:
- Catalyst Choice: Zeolites with larger pore sizes, such as FAU, exhibit higher selectivity compared to zeolites with smaller pores (e.g., MFI, MOR, BEA) due to minimized DMM disproportionation [, , ].
- Si/Al Ratio: Increasing the Si/Al ratio in zeolite catalysts, like FAU and MFI, leads to higher turnover frequency for MMAc formation, suggesting that closer proximity of acid sites may hinder the reaction [].
- CO/DMM Ratio: Operating at high CO to DMM feed ratios minimizes DMM disproportionation, a competing reaction that reduces MMAc selectivity [, , ].
Q3: How does the acidity of the catalyst impact MMAc synthesis?
A3: Studies using ammonia poisoning techniques on high-silica H–Y zeolites revealed that:
- The turnover frequency of Brønsted acid sites for MMAc synthesis decreases with increasing acid strength [].
Q4: What are the advantages of using sulfonic acid resin catalysts for MMAc synthesis?
A4: Sulfonic acid resins offer several advantages:
- High activity: They exhibit higher activity compared to zeolites like H-Y [, , ].
- Solvent-free operation: Efficient conversion can be achieved without the need for additional solvents [, ].
- Recyclability: These catalysts demonstrate excellent stability and can be reused multiple times without significant loss of activity [, ].
Q5: What is the molecular formula and weight of methyl methoxyacetate?
A5: The molecular formula of methyl methoxyacetate is C4H8O3, and its molecular weight is 104.10 g/mol.
Q6: What spectroscopic data is available for methyl methoxyacetate?
A6: High-resolution pure rotational spectra of methyl methoxyacetate have been recorded and analyzed using pulsed jet-expansion Fourier transform microwave spectroscopy. These studies, supported by quantum calculations, allowed for the identification of the global minimum energy structure of the molecule [].
Q7: How does the structure of methyl methoxyacetate influence its reactivity?
A7: The presence of both an ester and an ether functional group in MMAc influences its reactivity in various chemical reactions. The ester group can undergo reactions such as hydrolysis and transesterification. The ether oxygen can act as a Lewis base, coordinating with Lewis acidic metal centers as observed in the reaction with molybdenum pentachloride [].
Q8: How does the phase behavior of methyl methoxyacetate influence its use in CO2 capture?
A8: The phase behavior of CO2 + methyl methoxyacetate mixtures has been studied at various temperatures and pressures []. This information is crucial for understanding the potential of MMAc as a solvent in CO2 capture processes, relevant to mitigating environmental impact.
Q9: What is the stability of methyl methoxyacetate under various conditions?
A9: While specific stability data requires further investigation, research suggests:
Q10: What materials are compatible with methyl methoxyacetate?
A10: * Compatible materials: Stainless steel is commonly used in reactor systems for MMAc synthesis, suggesting its compatibility.* Incompatible materials: Strong oxidizing agents should be avoided due to the presence of the ether functionality in MMAc.
Q11: What are the primary applications of methyl methoxyacetate?
A11: * Ethylene Glycol Precursor: MMAc is primarily recognized as a key intermediate in the production of ethylene glycol (EG), a vital chemical used in various applications including polyester fibers, antifreeze formulations, and as a solvent [].* Fuel Additive: MMAc can potentially serve as a gasoline and diesel fuel additive, offering improved fuel properties [].* Chemical Intermediate: MMAc can act as a versatile building block in the synthesis of other valuable chemicals, including pharmaceuticals and agrochemicals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


